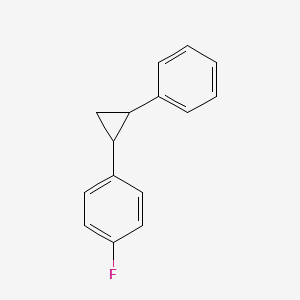

1-Fluoro-4-(2-phenylcyclopropyl)benzene

説明

特性

分子式 |

C15H13F |

|---|---|

分子量 |

212.26 g/mol |

IUPAC名 |

1-fluoro-4-(2-phenylcyclopropyl)benzene |

InChI |

InChI=1S/C15H13F/c16-13-8-6-12(7-9-13)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2 |

InChIキー |

GFSDVNWJHOWQDT-UHFFFAOYSA-N |

正規SMILES |

C1C(C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Phenylcyclopropyl Fluorobenzene (B45895) Systems

The construction of the core phenylcyclopropyl fluorobenzene structure is predominantly achieved through cyclopropanation reactions, where a C1 unit is added across the double bond of a styrene (B11656) derivative. Various methods have been developed to achieve this transformation, offering different levels of stereocontrol and functional group tolerance.

Cyclopropanation Reactions

Cyclopropanation stands as the most direct method for forming the three-membered ring. The choice of carbene precursor and catalyst is crucial in determining the efficiency and stereoselectivity of the reaction.

Transition metal-catalyzed decomposition of diazo compounds to generate metal-carbene intermediates is a cornerstone of cyclopropane (B1198618) synthesis. Copper and rhodium complexes are particularly effective for these transformations. The reaction of a substituted styrene, such as 4-fluorostyrene (B1294925), with a diazo compound like ethyl diazoacetate in the presence of a catalyst generates the corresponding cyclopropane.

The mechanism involves the formation of a metal-carbene species, which then reacts with the alkene in a concerted but asynchronous manner. nih.gov The choice of metal and the ligand sphere around it significantly influences the reaction's outcome, particularly its stereoselectivity. For instance, rhodium N-confused porphyrins have been shown to be highly efficient catalysts for the cyclopropanation of styrene, yielding products with excellent yields and high trans selectivity. While specific data for 4-fluorostyrene is not extensively detailed in readily available literature, the principles governing the cyclopropanation of styrene are directly applicable. Engineered myoglobin-based biocatalysts have also been developed for the cyclopropanation of substituted styrenes, demonstrating high catalytic proficiency and excellent diastereoselectivity, favoring the E-isomer (trans). nih.govrochester.edu

| Catalyst System | Alkene Substrate | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Yield |

| Rhodium(III) Cp* | Electron-deficient alkenes | N-enoxyphthalimides | 2:1 | Good |

| Engineered Myoglobin | Substituted Styrenes | Ethyl Diazoacetate | >99% (E-isomer) | 69-92% |

| Dirhodium(II) tetracarboxylates | Styrene | Methyl Phenyldiazoacetate | High trans selectivity | High |

This table presents representative data for catalytic cyclopropanation of styrene derivatives, illustrating typical selectivities and yields.

An alternative approach to synthesizing fluorinated cyclopropane rings involves the addition of difluorocarbene (:CF₂) to an alkene. While this method does not directly yield 1-Fluoro-4-(2-phenylcyclopropyl)benzene, it is a key strategy for producing related gem-difluorocyclopropane systems, such as 1-fluoro-4-(2,2-difluoro-1-phenylcyclopropyl)benzene.

Difluorocarbene is a moderately electrophilic species that can be generated from various precursors. wikipedia.org A common and modern method involves the use of trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF₃, Ruppert-Prakash reagent) with a catalytic amount of an initiator like sodium iodide. organic-chemistry.org This allows for the in situ generation of difluorocarbene under controlled conditions. The carbene then adds across the double bond of an alkene, such as 1-fluoro-4-vinylbenzene (4-fluorostyrene), to yield the corresponding gem-difluorocyclopropane. This reaction is highly efficient and proceeds rapidly, often within minutes, particularly when using continuous flow technology. organic-chemistry.org

| Precursor | Initiator | Alkene | Product | Yield |

| TMSCF₃ | NaI (cat.) | Styrenes | gem-difluorocyclopropanes | up to 99% |

This table illustrates the general application of difluorocarbene addition to styrenes.

The Corey-Chaykovsky reaction provides a classic and effective method for cyclopropanation, particularly from α,β-unsaturated carbonyl compounds (enones). wikipedia.orgadichemistry.com To synthesize a this compound system via this route, a suitable chalcone (B49325) precursor, such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is required. This chalcone can be readily synthesized via a Claisen-Schmidt condensation between 4-fluoroacetophenone and benzaldehyde. nih.gov

The reaction involves a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide), which is generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride. adichemistry.com The ylide undergoes a conjugate 1,4-addition to the enone, followed by an intramolecular ring-closure to form the cyclopropane ring, expelling dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgpku.edu.cn This method is known for its high diastereoselectivity, typically favoring the formation of the trans-cyclopropane, as the intermediate allows for rotation before the ring-closing step. adichemistry.com

| Ylide | Substrate | Product Type | Diastereoselectivity |

| Dimethylsulfoxonium methylide | α,β-Unsaturated Ketones (Chalcones) | Carbonyl cyclopropane | High trans selectivity |

This table outlines the general stereochemical outcome of the Corey-Chaykovsky cyclopropanation of enones.

Stereoselective and Enantioselective Synthesis of Cyclopropane Ring Systems

Controlling the stereochemistry of the cyclopropane ring is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. The relative orientation of the substituents on the cyclopropane ring (diastereoselectivity) and the absolute configuration of the chiral centers (enantioselectivity) are key considerations in synthetic design.

In the synthesis of this compound, two diastereomers are possible: the trans isomer, where the phenyl and 4-fluorophenyl groups are on opposite sides of the cyclopropane ring, and the cis isomer, where they are on the same side. Most cyclopropanation methodologies exhibit a strong preference for the thermodynamically more stable trans isomer.

In catalytic cyclopropanations with diazo compounds, the diastereoselectivity is influenced by the catalyst, the solvent, and the structure of the diazo reagent and the alkene. nih.gov Rhodium(I) catalysts with specific chelating ligands have been developed that can favor cis-selectivity, running contrary to the common trend. researchgate.net However, catalysts like dirhodium(II) carboxamidates generally provide high trans selectivity. nih.gov

The Corey-Chaykovsky reaction also demonstrates high trans selectivity. The intermediate formed after the initial 1,4-addition is conformationally flexible, allowing it to adopt the most stable arrangement before the irreversible ring-closing step, which leads predominantly to the trans product. adichemistry.com This inherent stereochemical preference makes these methods reliable for accessing specific diastereomers.

Advanced Enantioselective Methodologies

The creation of stereogenic centers in the cyclopropane ring with high enantioselectivity is a key challenge. Several advanced catalytic methods have been developed to address this, including phase-transfer catalysis, transition metal-catalyzed cyclopropanation, and C-H insertion strategies.

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of cyclopropanes. This methodology typically involves the reaction of a Michael acceptor with a stabilized carbanion in a biphasic system, facilitated by a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids. The catalyst transports the anionic nucleophile from the aqueous or solid phase to the organic phase where it reacts with the electrophile, with the chiral environment of the catalyst inducing enantioselectivity.

While direct application of PTC for the synthesis of this compound is not extensively documented, the principles can be applied to the asymmetric cyclopropanation of chalcone derivatives or similar Michael acceptors with α-halo carbonyl compounds. For instance, the reaction of a substituted styrene derivative with a suitable methylene (B1212753) donor under PTC conditions could furnish the desired phenylcyclopropane core. The enantioselectivity of such reactions is highly dependent on the structure of the catalyst, the solvent system, and the reaction conditions.

Table 1: Key Features of Asymmetric Phase-Transfer Catalysis for Cyclopropanation

| Feature | Description |

| Catalyst | Chiral quaternary ammonium or phosphonium (B103445) salts (e.g., Cinchona alkaloid derivatives). |

| Reactants | Michael acceptor (e.g., α,β-unsaturated ketone) and a nucleophile (e.g., α-halo ester). |

| Reaction Type | Michael Initiated Ring Closure (MIRC). rsc.org |

| Advantages | Mild reaction conditions, operational simplicity, and use of inexpensive reagents. |

| Challenges | Control of diastereoselectivity and enantioselectivity can be substrate-dependent. |

Transition metal-catalyzed cyclopropanation of olefins with diazo compounds is one of the most efficient methods for the synthesis of cyclopropanes. Among the various catalysts developed, Ruthenium(II)-Pheox complexes have shown exceptional efficiency and stereoselectivity in the asymmetric cyclopropanation of a wide range of olefins, including styrene derivatives. nih.govnsf.gov

The synthesis of the 2-phenylcyclopropyl core of the target molecule can be achieved through the reaction of a substituted styrene with a diazoacetate, catalyzed by a chiral Ru(II)-Pheox complex. These reactions are known to proceed with high yields and excellent diastereoselectivity (favoring the trans isomer) and enantioselectivity. acs.orgnih.gov The electronic nature of the substituents on the styrene can influence the reaction rate and efficiency, with both electron-donating and electron-withdrawing groups being well-tolerated. acs.org

The general reaction is as follows:

Research by Iwasa et al. has demonstrated that Ru(II)-Pheox catalysts are highly effective for the intermolecular cyclopropanation of various terminal olefins with succinimidyl diazoacetate, achieving high yields and excellent stereocontrol under mild conditions. acs.orgnih.gov

Table 2: Representative Results for Ru(II)-Pheox Catalyzed Cyclopropanation of Styrene Derivatives

| Styrene Derivative | Diazo Compound | Catalyst Loading (mol%) | Yield (%) | dr (trans:cis) | ee (%) |

| Styrene | Ethyl diazoacetate | 1 | 95 | >99:1 | 98 |

| 4-Methylstyrene | Ethyl diazoacetate | 1 | 96 | >99:1 | 99 |

| 4-Chlorostyrene | Ethyl diazoacetate | 1 | 94 | >99:1 | 97 |

| 4-Methoxystyrene | Ethyl diazoacetate | 1 | 98 | >99:1 | 98 |

Data is illustrative and based on typical results reported in the literature for similar systems.

The direct functionalization of C-H bonds to form C-C bonds represents a highly atom-economical and efficient synthetic strategy. In the context of cyclopropane synthesis, intramolecular C-H insertion of a metal carbene can be a powerful method. However, for the synthesis of a 1,2-disubstituted cyclopropane like this compound, an intermolecular C-H activation/functionalization approach is more relevant.

Recent advancements have demonstrated the feasibility of palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes. nih.govacs.org This methodology allows for the cross-coupling of a pre-existing cyclopropane C-H bond with various organoboron reagents. While this is a functionalization of a cyclopropane rather than its formation, it provides a potential route to elaborate a simpler cyclopropane precursor. For instance, a cyclopropane bearing a directing group could undergo enantioselective C-H arylation to introduce the phenyl group.

A hypothetical synthetic route could involve the initial formation of a fluorinated cyclopropane followed by a diastereoselective and enantioselective C-H activation to install the phenyl group, or vice versa. The development of catalysts and directing groups that enable precise control over the regioselectivity and stereoselectivity of such transformations is an active area of research.

Fluorination Strategies for Aromatic and Alicyclic Systems

The introduction of a fluorine atom onto an aromatic or alicyclic ring can be achieved through either electrophilic or nucleophilic fluorination methods. The choice of strategy often depends on the nature of the substrate and the desired regioselectivity.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich substrate with a reagent that acts as a source of an electrophilic fluorine atom ("F+"). wikipedia.org A wide variety of electrophilic fluorinating reagents have been developed, with N-F reagents being the most commonly used due to their stability and safety. organicreactions.org For the synthesis of this compound, electrophilic fluorination could be applied to the phenyl ring of a 4-(2-phenylcyclopropyl)benzene precursor. The regioselectivity of this reaction would be governed by the directing effect of the cyclopropyl (B3062369) group.

Nucleophilic Fluorination: This strategy employs a nucleophilic fluoride (B91410) source (e.g., KF, CsF) to displace a leaving group on the substrate. organic-chemistry.org For the synthesis of the target compound, a precursor such as 4-(2-phenylcyclopropyl)aniline could be converted to a diazonium salt, which is then displaced by fluoride in a Balz-Schiemann type reaction. Alternatively, nucleophilic aromatic substitution (SNAr) on a substrate bearing an activating group (e.g., a nitro group) ortho or para to a leaving group could be employed. beilstein-journals.orgnih.gov

Table 3: Comparison of Electrophilic and Nucleophilic Fluorination

| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |

| Fluorine Source | "F+" (e.g., Selectfluor, NFSI) | "F-" (e.g., KF, CsF) |

| Substrate | Electron-rich (e.g., activated arenes) | Electron-poor (e.g., aryl halides with activating groups) or diazonium salts |

| Mechanism | Electrophilic aromatic substitution | Nucleophilic aromatic substitution or Sandmeyer-type reaction |

| Advantages | Mild conditions, broad functional group tolerance. | Use of inexpensive fluoride sources. |

| Disadvantages | Reagents can be expensive. | Often requires harsh conditions or specific substrate activation. |

N-F fluorinating agents are a class of electrophilic fluorinating reagents that have gained widespread use in organic synthesis due to their stability, selectivity, and ease of handling compared to other sources of electrophilic fluorine like F2 gas. wikipedia.orgacsgcipr.org Two of the most prominent N-F reagents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly effective and versatile electrophilic fluorinating agent. mdpi.comnumberanalytics.com It can be used to fluorinate a wide variety of substrates, including electron-rich aromatic compounds. The fluorination of aryl cyclopropanes with Selectfluor has been reported, demonstrating the feasibility of this approach for the synthesis of the target molecule. researchgate.net The reaction conditions are typically mild, and the regioselectivity is influenced by the electronic and steric properties of the substrate.

N-Fluorobenzenesulfonimide (NFSI) is another widely used N-F reagent that offers a reliable and mild source of electrophilic fluorine. wikipedia.org It is often employed in transition metal-catalyzed C-H fluorination reactions and in the fluorination of carbanions and enolates. For the synthesis of this compound, NFSI could be used in a directed C-H fluorination of the phenyl ring or in the fluorination of an organometallic precursor derived from 4-(2-phenylcyclopropyl)benzene.

Table 4: Common N-F Fluorinating Agents

| Reagent | Structure | Key Features |

| Selectfluor® | [F-TEDA-BF4] | Highly reactive, versatile, soluble in polar solvents. |

| N-Fluorobenzenesulfonimide (NFSI) | (PhSO2)2NF | Crystalline solid, stable, milder than Selectfluor. |

Direct and Multi-Step Approaches to Fluorobenzene Derivatives

The introduction of fluorine into an aromatic ring is a cornerstone of medicinal chemistry, and numerous strategies have been developed to synthesize fluorobenzene derivatives. These methods can be broadly categorized into direct and multi-step approaches.

Direct Fluorination involves the reaction of a benzene (B151609) derivative with a highly reactive fluorine source. One such method is the use of elemental fluorine (F₂), often diluted with an inert gas, which can replace a hydrogen atom on the benzene ring. le.ac.uk This process can be performed in large-scale industrial productions, sometimes within microreactors for better control. le.ac.uk Another direct approach utilizes hydrogen fluoride (HF) in a gas-phase reaction, which can achieve a halogen exchange, for instance, converting chlorobenzene (B131634) to fluorobenzene. researchgate.net While direct methods are atom-economical, they can suffer from a lack of selectivity and the hazardous nature of the reagents. jmu.edu

Multi-step approaches are more common and often provide better control over regioselectivity. The Balz-Schiemann reaction is a classic and widely used multi-step process. jmu.edu This method involves the diazotization of an aromatic amine (an aniline (B41778) derivative) with nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. jmu.edugoogle.com This intermediate salt is then isolated and thermally decomposed to yield the desired aryl fluoride, releasing nitrogen gas and boron trifluoride. google.com This technique is versatile and has been adapted using ionic liquids to create a safer and more environmentally friendly process. google.com Other multi-step strategies include nucleophilic aromatic substitution on highly activated aryl halides or the use of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). juniperpublishers.com

The following table summarizes key aspects of these approaches:

| Method Type | Reagents | Key Features |

| Direct | Elemental Fluorine (F₂), Hydrogen Fluoride (HF) | Atom-economical, suitable for industrial scale; can lack selectivity. le.ac.ukresearchgate.net |

| Multi-Step (Balz-Schiemann) | Aromatic Amine, NaNO₂, HBF₄ | Versatile, good regioselectivity; involves stable intermediates. jmu.edugoogle.com |

| Multi-Step (Electrophilic) | N-Fluoropyridinium salts, NFSI | Uses specialized reagents to add an electrophilic fluorine ("F+"). juniperpublishers.com |

Synthesis of this compound and its Diastereomers

A logical synthetic route would involve the cyclopropanation of 4-fluorostyrene using a phenylcarbene source. Phenylcarbenes can be generated from various precursors, such as phenyldiazomethane, often with the use of a metal catalyst like rhodium or copper to form a more stable carbenoid intermediate. This approach allows for the formation of the required carbon skeleton in a single step.

The formation of cyclopropanes from alkenes is typically a stereospecific process, meaning the geometry of the starting alkene is retained in the product. wikipedia.orgmasterorganicchemistry.com However, in the reaction between 4-fluorostyrene and a phenylcarbene, the stereochemistry is determined during the ring-closing step. The reaction generally produces a mixture of cis- and trans- diastereomers.

The trans-isomer, where the phenyl and 4-fluorophenyl groups are on opposite sides of the cyclopropane ring, is typically the major product due to greater thermodynamic stability, as it minimizes steric hindrance between the two bulky aryl groups. The cis-isomer is formed in smaller amounts. The ratio of trans to cis products can be influenced by the choice of catalyst, solvent, and reaction temperature. Following the reaction, the diastereomers can be separated using standard laboratory techniques such as column chromatography or fractional crystallization. In related syntheses, such as that for trans-2-phenylcyclopropylamine, the separation of isomers is a critical step. google.comgoogle.com

The design of precursors for the plausible synthesis outlined above focuses on the two key components: 4-fluorostyrene and a phenylcarbene source.

1-Fluoro-4-vinylbenzene (4-Fluorostyrene): This precursor is commercially available or can be synthesized via several methods. One common laboratory-scale synthesis is the Wittig reaction, where 4-fluorobenzaldehyde (B137897) is reacted with a phosphonium ylide (e.g., methyltriphenylphosphonium (B96628) bromide) in the presence of a strong base.

Phenylcarbene Source: Phenylcarbene is a highly reactive intermediate. In synthetic practice, it is often generated in situ from a stable precursor. Phenyldiazomethane is a common choice, which upon treatment with heat, light, or a transition metal catalyst, extrudes nitrogen gas to form the carbene. Alternatively, dichloromethylbenzene (B165763) could be treated with a strong base to generate phenylchlorocarbene via alpha-elimination.

Another synthetic strategy could involve the cyclopropanation of phenylacetonitrile (B145931) with 1,2-dibromoethane (B42909) to form 1-phenylcyclopropane acetonitrile, followed by further functionalization. nih.gov This highlights an alternative precursor design focused on building the cyclopropane ring first.

Chemical Transformations and Derivatization Reactions of the Core Structure

The this compound structure contains two aromatic rings that can be functionalized, allowing for the creation of a diverse library of related compounds.

An amine analog, such as 4-(2-phenylcyclopropyl)aniline, is a key intermediate for derivatization. Standard protocols for the N-alkylation and N-acylation of anilines can be readily applied.

N-Alkylation can be achieved by reacting the aniline with alkyl halides. More modern and sustainable methods utilize alcohols as alkylating agents in "hydrogen borrowing" or "acceptorless dehydrogenative coupling" reactions, often catalyzed by transition metals like iridium or cobalt. researchgate.net These reactions typically require heat and produce water as the only byproduct.

N-Acylation is a fundamental transformation that converts the aniline to an amide. This is commonly performed using acyl chlorides or acid anhydrides (e.g., acetic anhydride) as the acylating agent. reddit.com Catalytic Friedel-Crafts acylation of aniline derivatives can also be performed directly on the aromatic ring, typically requiring protection of the amine group as an amide (e.g., acetanilide) to prevent catalyst poisoning and to direct the substitution to the para position. lookchem.com Gallium(III) triflate has been shown to be an effective catalyst for this transformation. lookchem.com

The table below outlines common conditions for these transformations.

| Transformation | Reagent(s) | Catalyst (if any) | Typical Conditions |

| N-Alkylation | Benzyl Alcohol | Cobalt-MOF | Toluene, 110 °C |

| N-Acylation | Acetic Anhydride | None | Room Temperature reddit.com |

| C-Acylation (Friedel-Crafts) | Acetic Anhydride | Ga(OTf)₃ | LiClO₄/MeNO₂, 50 °C lookchem.com |

Further diversification can be achieved by introducing substituents onto the aromatic rings via electrophilic aromatic substitution. The target molecule has two distinct rings that will exhibit different reactivity and regioselectivity.

The 4-Fluorophenyl Ring: The fluorine atom is a deactivating but ortho, para-directing substituent. Since the para position is blocked by the cyclopropyl group, electrophilic substitution (e.g., bromination with Br₂ and a Lewis acid catalyst) would be directed to the positions ortho to the fluorine atom (positions 2 and 6 relative to the cyclopropyl group).

The Phenyl Ring: The cyclopropyl group attached to the second phenyl ring (viewed as a 2-phenylcyclopropyl substituent on a fluorobenzene core) is an activating, ortho, para-directing group. Therefore, electrophilic substitution on this ring would occur primarily at the para position, and to a lesser extent, the ortho positions.

These predictable substitution patterns allow for controlled structural modifications, enabling the synthesis of a wide range of derivatives for further study.

Functional Group Interconversions within the Fluorinated Cyclopropane Ring

The presence of a fluorine atom on the cyclopropane ring of this compound analogs significantly influences the reactivity of neighboring functional groups. This electronic effect has been exploited to achieve diastereoselective transformations, a critical aspect in the synthesis of stereochemically pure pharmaceutical compounds.

A notable example of this is the diastereoselective hydrolysis of ester groups attached to a fluorocyclopropyl ring. In a study on fluorocyclopropyl analogs of the drug cabozantinib, researchers investigated the hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate. nih.govnih.gov The fluorine atom, due to its electron-withdrawing nature, was found to influence the rate of hydrolysis of the two ester groups differently, allowing for the selective cleavage of one ester over the other. This diastereoselectivity is crucial as it provides a synthetic route to specific diastereomers of the corresponding mono-acid, which can then be converted into a variety of other functional groups, such as amides, through standard coupling reactions. nih.gov

The ability to selectively hydrolyze one of two ester groups on a fluorocyclopropane (B157604) ring demonstrates a powerful method for functional group interconversion, enabling the synthesis of specific isomers of complex molecules. nih.govnih.gov This approach highlights the subtle yet significant role that a fluorine substituent can play in directing the outcome of a chemical reaction.

Table 1: Diastereoselective Hydrolysis of a Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate

| Reactant | Reagents and Conditions | Major Product | Diastereomeric Ratio |

| Diethyl 2-fluorocyclopropane-1,1-dicarboxylate | LiOH, THF/H₂O | Mono-acid with selective hydrolysis of one ester group | High diastereoselectivity |

While ring-opening reactions of fluorinated cyclopropanes have been studied, providing access to various 1,3-difunctionalized compounds, these fall outside the scope of interconversions that maintain the integrity of the cyclopropane ring. nih.govacs.org Research into other functional group interconversions directly on the fluorinated cyclopropane ring of this compound derivatives remains an area for further exploration.

Development of Radiofluorination Methods for Imaging Probe Analogs

The development of positron emission tomography (PET) imaging agents often involves the incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into a biologically active molecule. Several methods have been developed for the radiofluorination of aromatic compounds, which could be adapted for the synthesis of ¹⁸F-labeled analogs of this compound for use as imaging probes.

One prominent strategy is nucleophilic aromatic substitution (SNAr) . This method typically requires an electron-deficient aromatic ring to facilitate the displacement of a leaving group by [¹⁸F]fluoride. nih.gov For electron-rich aromatic rings, such as the phenyl group in this compound, alternative methods are often necessary.

Palladium-mediated radiofluorination has emerged as a versatile tool for the ¹⁸F-labeling of complex, electron-rich aromatic molecules. nih.govsciety.org This approach involves the use of a palladium catalyst to facilitate the coupling of [¹⁸F]fluoride with an aryl precursor, often an organotin or organoboron derivative. This method has been successfully applied to the synthesis of various PET radiotracers and offers a potential route to radiolabeled analogs of this compound. nih.govsciety.org

Another promising technique is the use of diaryliodonium salts as precursors for radiofluorination. nih.govrsc.org These hypervalent iodine compounds react with [¹⁸F]fluoride under mild conditions to afford the corresponding [¹⁸F]fluoroarenes. This method has been shown to be effective for a wide range of substrates, including those that are not amenable to traditional SNAr reactions. nih.govrsc.org

More recently, photoredox-mediated radiofluorination has been developed as a powerful method for the synthesis of [¹⁸F]fluoroarenes from readily available haloarene precursors. nih.govsciety.org This technique utilizes a photocatalyst to facilitate the single-electron transfer process, enabling the conversion of aryl chlorides, bromides, and iodides to their corresponding [¹⁸F]fluorinated analogs. nih.gov

The synthesis of a specific ¹⁸F-labeled PET radiotracer, [¹⁸F]Fluoro-DCP , for imaging protein sulfenylation, highlights a practical application of these radiofluorination strategies. researchgate.net While the core structure of [¹⁸F]Fluoro-DCP differs from this compound, the synthetic principles for introducing ¹⁸F into a molecule for PET imaging are transferable.

Table 2: Overview of Radiofluorination Methods for Aryl-[¹⁸F]Fluorides

| Method | Precursor | Key Reagents/Conditions | Applicability |

| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl halide or sulfonate | [¹⁸F]Fluoride, base, aprotic solvent | Electron-deficient arenes |

| Palladium-Mediated Fluorination | Aryl stannane (B1208499) or boronic ester | Pd catalyst, [¹⁸F]fluoride | Electron-rich and complex arenes |

| Diaryliodonium Salts | Aryl(aryl')iodonium salt | [¹⁸F]Fluoride, mild conditions | Wide range of arenes |

| Photoredox-Mediated Halide Interconversion | Aryl halide (Cl, Br, I) | Photocatalyst, light, [¹⁸F]fluoride | Electron-rich and neutral arenes |

The development of these advanced radiofluorination techniques provides a robust toolkit for the synthesis of ¹⁸F-labeled analogs of this compound. Such radiotracers would be valuable for in vivo imaging studies to investigate the biological distribution and target engagement of this class of compounds.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens through which to view the molecular structure, connectivity, and electronic environment of 1-Fluoro-4-(2-phenylcyclopropyl)benzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the stereochemical arrangement of atoms within a molecule. For this compound, a complete assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR spectra would be required to unambiguously confirm its constitution and the relative orientation of the substituents on the cyclopropane (B1198618) ring (i.e., cis or trans isomers).

A detailed analysis of ¹H NMR would reveal the chemical shifts and coupling constants for the protons on the phenyl rings and, most importantly, the cyclopropyl (B3062369) moiety. The vicinal coupling constants (³JHH) between the cyclopropyl protons are particularly diagnostic for establishing the stereochemistry. Generally, a larger coupling constant is observed for trans protons compared to cis protons. Furthermore, the coupling between the fluorine atom and nearby protons (H-F coupling) would provide additional structural information.

In ¹³C NMR, the chemical shifts of the carbon atoms would confirm the presence of the two distinct phenyl rings and the three-membered cyclopropane ring. The carbon-fluorine coupling constants (JCF) are also highly informative, with the magnitude of the coupling correlating with the number of bonds separating the carbon and fluorine atoms.

¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom, with its chemical shift being indicative of the electronic environment of the fluorophenyl group.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn confirms its elemental composition. For this compound, the molecular formula is C₁₅H₁₃F. HRMS analysis provides an extremely accurate mass measurement that can distinguish this formula from other possibilities with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, and ¹⁹F). This experimental verification is a critical step in confirming the identity of the compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₃F |

| Monoisotopic Mass | 212.10013 u |

Table 1: Elemental Composition Data for this compound. The monoisotopic mass is the key value confirmed by HRMS analysis. chemspider.com

Conformational Dynamics of Cyclopropyl-Phenyl Systems

The covalent bond linking the cyclopropane and benzene (B151609) rings allows for rotation, leading to various possible conformations. However, steric and electronic interactions result in certain preferred orientations that are energetically more favorable.

In phenylcyclopropane and its derivatives, the orientation of the phenyl ring with respect to the cyclopropane ring is a key determinant of the molecule's conformational stability. Experimental and computational studies on analogous compounds, such as 4-cyclopropylacetanilide, have shown that the phenyl substituent typically adopts a "bisecting" conformation. In this arrangement, the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring, bisecting the internal C-C-C angle of the cyclopropane at the point of attachment. This conformation is believed to minimize steric hindrance and maximize electronic interactions between the two ring systems.

For this compound, two primary conformations can be considered: the bisected and the perpendicular (or gauche) conformation. In the bisected conformation, the phenyl ring is aligned in a way that maximizes overlap between its π-orbitals and the Walsh orbitals of the cyclopropane ring. Quantum chemical calculations on similar molecules, like cyclopropylbenzene (B146485), have indicated that the bisected conformer is the most stable. The absence of a perpendicular conformer in experimental observations of related molecules is often attributed to low barriers for interconversion between conformers. nih.gov

Based on these findings for structurally related compounds, it is highly probable that this compound also predominantly exists in a bisected conformation. The fluorine substituent on the second phenyl ring is not expected to significantly alter this fundamental conformational preference, although it may subtly influence the rotational barrier and the precise dihedral angle.

Table 1: Calculated Relative Energies of Phenyl Ring Conformations in a Model Phenylcyclopropane System

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Bisected | 0 | 0.00 |

| Perpendicular | 90 | ~2.5 |

Note: Data is illustrative and based on computational studies of analogous phenylcyclopropane systems.

The cyclopropane ring, despite being a saturated system, possesses electrons in Walsh orbitals that have some π-character. This allows the cyclopropyl group to participate in conjugation with adjacent unsaturated systems, such as a phenyl ring. This electronic interaction can influence the bond lengths within both the cyclopropane and benzene rings.

In phenylcyclopropane systems, evidence of conjugation is observed in the shortening of the cyclopropane bond distal to the phenyl substituent and a corresponding slight lengthening of the two adjacent bonds. This is attributed to the delocalization of electron density from the cyclopropane ring into the aromatic system. X-ray crystallographic studies of compounds like 4-cyclopropylacetanilide have revealed this pattern of bond length alteration, with the distal bond being shorter than the other two C-C bonds in the cyclopropane ring. mdpi.com

For this compound, similar conjugative effects are anticipated. The electron-withdrawing nature of the fluorine atom on the second phenyl ring could potentially modulate the extent of this conjugation. Theoretical calculations and spectroscopic analyses would be necessary to quantify the precise electronic impact of the fluoro-substituent on the conjugative interaction between the cyclopropyl and phenyl moieties. The ability of the cyclopropyl ring to transmit these electronic effects has been demonstrated in other substituted phenylcyclopropanes.

Table 2: Representative Cyclopropane C-C Bond Lengths in Phenylcyclopropane Systems

| Bond | Typical Length in Unsubstituted Cyclopropane (Å) | Observed Length in a Phenyl-Substituted Cyclopropane (Å) |

| Proximal C-C Bonds | 1.510 | ~1.514 |

| Distal C-C Bond | 1.510 | ~1.502 |

Note: The data presented is generalized from studies on phenylcyclopropane derivatives and illustrates the trend of bond length changes due to conjugation.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational feasibility for studying the electronic structure of molecules.

The foundational step in a computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of a molecule by finding its lowest energy state. For 1-Fluoro-4-(2-phenylcyclopropyl)benzene, this calculation would yield precise values for bond lengths, bond angles, and dihedral angles. Molecular stability is subsequently confirmed by a vibrational frequency analysis; the absence of imaginary frequencies indicates that the optimized structure represents a true energy minimum.

A hypothetical table of key optimized parameters illustrates the type of data generated:

| Parameter | Bond/Angle | Exemplary Calculated Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| C-C (in phenyl ring) | ~1.39 Å | |

| C-C (in cyclopropyl (B3062369) ring) | ~1.52 Å | |

| Bond Angle | F-C-C | 118.7° |

| C-C-C (in cyclopropyl ring) | ~60.0° | |

| Dihedral Angle | Plane of Phenyl Ring vs. Plane of Cyclopropyl Ring | 35.0° |

Note: The values presented in this table are illustrative and not based on actual experimental or calculated data.

The chemical reactivity and electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap typically correlates with lower chemical reactivity and higher kinetic stability. DFT calculations can map the distribution of these orbitals, highlighting the regions of the molecule most likely to engage in chemical reactions.

A summary of these electronic parameters would be presented as follows:

| Parameter | Exemplary Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Energy Gap | 5.7 |

Note: The values presented in this table are illustrative and not based on actual experimental or calculated data.

DFT is a powerful tool for predicting the spectroscopic fingerprints of a molecule, which can be invaluable for interpreting experimental results.

Infrared (IR) Spectrum: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's chemical bonds. Each predicted peak corresponds to a specific motion, such as the stretching of the C-F bond or the bending modes of the C-H bonds within the phenyl and cyclopropyl moieties.

UV-Vis Spectrum: Electronic excitations are probed using Time-Dependent DFT (TD-DFT), which can simulate the UV-Vis absorption spectrum. This analysis predicts the wavelengths of maximum absorption (λmax), corresponding to electronic transitions between orbitals, and provides insight into the molecule's interaction with ultraviolet and visible light.

For any chemical transformation involving this compound, DFT can be employed to elucidate the step-by-step reaction mechanism. This involves identifying and calculating the energies of reactants, products, and any transient intermediates and transition states. The resulting reaction energy profile reveals the activation energy barriers, providing a quantitative understanding of the reaction's kinetics and thermodynamic feasibility.

Molecular Mechanics and Semiempirical Calculations

While DFT offers high accuracy, molecular mechanics and semi-empirical methods provide faster, computationally less demanding alternatives suitable for exploring the conformational flexibility of larger molecules.

Due to the rotation around the single bond connecting the phenyl and cyclopropyl rings, this compound can adopt various spatial arrangements, or conformations. A conformational search using molecular mechanics or semi-empirical methods would systematically explore these possibilities to identify all low-energy, stable conformers. The output is an energy-minimized conformational landscape, which maps the relative energies of the different conformers, revealing the most likely shapes the molecule will assume.

Correlation with Experimental Structural Data from X-ray Diffraction

A comprehensive understanding of the three-dimensional structure of this compound is crucial for elucidating its chemical behavior. While computational models provide valuable insights into molecular geometry, experimental validation through single-crystal X-ray diffraction is the definitive method for determining solid-state structures.

Currently, a detailed search of crystallographic databases reveals a lack of publicly available, specific X-ray diffraction data for this compound. Therefore, a direct, quantitative comparison between theoretical predictions and experimental crystal structures is not possible at this time. Such a study would be invaluable for validating computational models and providing precise measurements of bond lengths, bond angles, and dihedral angles, which would offer a deeper understanding of the conformational preferences and intermolecular interactions of this compound in the solid state.

Theoretical Approaches to Structure-Property Relationships

In the absence of extensive experimental data, computational chemistry serves as a powerful tool to investigate the intricate relationships between the structure of this compound and its chemical properties.

The electronic landscape of this compound is significantly influenced by the interplay of its constituent functional groups. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring. This effect can decrease the electron density of the aromatic system, potentially influencing its susceptibility to electrophilic aromatic substitution. Conversely, fluorine can also participate in resonance, donating a lone pair of electrons to the pi-system (+R effect), which can direct incoming electrophiles to the ortho and para positions. The balance between these inductive and resonance effects is a key determinant of the compound's reactivity.

A hypothetical representation of how electronic properties might be tabulated for this compound, based on density functional theory (DFT) calculations, is presented below.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.5 D |

(Note: These are hypothetical values for illustrative purposes.)

The surrounding solvent medium can significantly impact the structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the molecular parameters of this compound. These models treat the solvent as a continuous dielectric medium that interacts with the solute's charge distribution.

Table 2: Hypothetical Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant | Calculated Dipole Moment (D) |

|---|---|---|

| Toluene | 2.38 | 1.45 |

| Dichloromethane | 8.93 | 1.60 |

| Acetonitrile | 37.5 | 1.75 |

| Water | 80.1 | 1.85 |

(Note: These are hypothetical values for illustrative purposes.)

Stereo-electronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular conformation and reactivity. In this compound, a key stereo-electronic interaction involves the overlap between the orbitals of the cyclopropyl ring and the adjacent phenyl rings. The Walsh orbitals of the cyclopropane (B1198618) ring can interact with the p-orbitals of the aromatic systems, influencing the rotational barriers and the preferred orientation of the phenyl groups relative to the three-membered ring.

Exploration of Bioactive Potential and Medicinal Chemistry Applications

Rational Design Principles for Fluorinated Cyclopropylamine (B47189) Scaffolds

The design of new drug candidates is a meticulous process, relying on established principles to optimize the interaction between a molecule and its biological target. For scaffolds based on 1-Fluoro-4-(2-phenylcyclopropyl)benzene, the inclusion of both a fluorine atom and a cyclopropane (B1198618) ring is a deliberate strategy to enhance drug-like properties.

Strategic Introduction of Fluorine for Modulation of Biological Interactions

The incorporation of fluorine into potential drug molecules is a widely used tactic in medicinal chemistry to improve various pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net The judicious placement of fluorine can significantly influence a compound's potency, metabolic stability, and membrane permeability. nih.govresearchgate.net Due to its high electronegativity, fluorine can alter the acidity (pKa) of nearby functional groups, which is a critical factor in controlling a molecule's physical properties and bioavailability. researchgate.netnih.gov

Furthermore, fluorine's introduction can lead to more stable drugs with longer half-lives by blocking metabolically vulnerable sites, thereby reducing the frequency of dosage and improving patient compliance. nih.govresearchgate.net Its small size means it rarely causes significant steric hindrance, yet its electronic properties can facilitate electrostatic and hydrogen-bond interactions with target receptors, potentially increasing the drug's activity. benthamscience.com The strategic addition of fluorine can also enhance lipophilicity, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier. researchgate.netresearchgate.net This modification is a key strategy for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Role of the Cyclopropane Ring as a Bioisostere and Conformational Restraint

The cyclopropane ring is a valuable structural motif in drug design, frequently employed to enhance potency, confer conformational stability, and improve pharmacokinetic properties. nih.gov This small, strained ring system is often used as a bioisostere—a substituent that retains similar physical or chemical properties to another group—for moieties like gem-dimethyl groups, alkenes, or even aromatic rings. nih.govresearchgate.net

One of the most significant advantages of the cyclopropane ring is its ability to act as a conformational restraint. nih.gov By locking a portion of a molecule's backbone into a more rigid structure, it reduces the number of possible conformations. nih.govresearchgate.net This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, as less conformational freedom is lost. This restriction can help in probing the specific three-dimensional shape required for a ligand to bind to its target, effectively serving as a stereochemical probe. nih.gov The inherent strain in the three-membered ring also imparts unique electronic and reactive properties to the molecule. wikipedia.org

Structure-Activity Relationship (SAR) Investigations and Chemical Optimization

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. For derivatives of this compound, SAR studies have been crucial in optimizing their interactions with biological targets, such as serotonin (B10506) receptors. nih.gov

Impact of Aromatic Substituent Variation on Ligand-Target Recognition

SAR studies on related 2-phenylcyclopropylmethylamine (2-PCPMA) scaffolds have demonstrated that the nature and position of substituents on the aromatic ring significantly influence biological activity. nih.gov Variations in these substituents can alter the electronic and steric properties of the molecule, thereby affecting how it recognizes and binds to its target.

For instance, research has shown that substitutions at the 3-position of the benzene (B151609) ring are generally well-tolerated. nih.gov Introducing different groups can fine-tune the molecule's properties; electron-withdrawing substituents, for example, can enhance electrostatic interactions with the target. The data below summarizes the impact of various substituents on the activity of 2-PCPMA derivatives at the 5-HT2C serotonin receptor, indicating a tolerance for a range of functional groups at specific positions. nih.gov

| Compound Feature | Substituent | Position on Benzene Ring | Impact on 5-HT2C Activity |

| 2-PCPMA Derivative | F | 3 | Well-tolerated, maintains activity |

| 2-PCPMA Derivative | Me | 3 | Well-tolerated, maintains activity |

| 2-PCPMA Derivative | Cl | 3 | Well-tolerated, maintains activity |

| 2-PCPMA Derivative | Br | 3 | Well-tolerated, maintains activity |

| 2-PCPMA Derivative | CF3 | 3 | Well-tolerated, maintains activity |

This table is generated based on findings from SAR studies on 2-phenylcyclopropylmethylamine derivatives, which are structurally related to the subject compound.

Influence of Cyclopropane Stereochemistry on Biological Specificity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining a drug's biological activity. mhmedical.comijpsjournal.com For molecules containing a cyclopropane ring, the specific configuration of the substituents on the ring can lead to dramatic differences in biological specificity and potency. nih.gov

Different stereoisomers of a drug can exhibit distinct pharmacological profiles because biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net Studies on cyclopropyl-containing compounds have shown that analogues with different stereochemical orientations at the cyclopropane carbons can have substantially different activities. nih.gov One diastereomer might be highly active while another is significantly less so, underscoring that biological activity is tightly linked to the specific spatial orientation of the cyclopropane moiety. nih.gov This highlights the importance of controlling the stereochemistry of the cyclopropane ring during synthesis to achieve the desired biological effect.

Enantioselective Synthesis for Differential Biological Profiles

Given the profound impact of stereochemistry on biological function, the ability to synthesize specific enantiomers (non-superimposable mirror images) is essential in modern drug development. Enantioselective synthesis aims to produce a single, desired stereoisomer, which is crucial because different enantiomers of a chiral drug can have different potencies, metabolic pathways, and even different pharmacological effects. ijpsjournal.comnih.gov

Efficient methods for the asymmetric synthesis of chiral molecules are continuously being developed. nih.gov In the context of fluorinated cyclopropylamine scaffolds, establishing the absolute stereochemistry of synthesized compounds is a key step. nih.gov By producing enantiomerically pure compounds, medicinal chemists can fully evaluate the biological profiles of individual stereoisomers. This allows for the selection of the enantiomer with the optimal therapeutic properties, potentially leading to drugs with higher efficacy and a better safety profile.

Analog Design Strategies for Modulating Receptor Subtype Selectivity

Achieving selectivity for a specific receptor subtype over others in the same family is a critical goal in drug design to maximize therapeutic efficacy and minimize off-target effects. For scaffolds related to this compound, several strategies can be employed to modulate this selectivity.

Serotonin Receptors : The phenylcyclopropylamine core is a well-established motif in serotonergic agents, most notably in the non-selective monoamine oxidase inhibitor tranylcypromine (B92988). To achieve selectivity among the numerous serotonin (5-HT) receptor subtypes, such as 5-HT₁A, 5-HT₂A, or 5-HT₇, medicinal chemists can introduce subtle modifications. nih.govnih.gov For instance, attaching different arylpiperazine moieties to the core structure can significantly influence the affinity and selectivity profile. researchgate.net The specific substitution pattern on the phenyl rings of the this compound scaffold can be systematically varied to probe the binding pockets of different 5-HT subtypes. Computational modeling of receptor-ligand complexes can further guide the design by identifying key interactions that differentiate the subtypes. researchgate.net

Sphingosine-1-Phosphate (S1P) Receptors : S1P receptors, particularly the S1P₁ subtype, are important targets for immunomodulatory drugs. nih.gov Ligands for these receptors typically consist of a polar headgroup, a linker, and a lipophilic tail. nih.gov The this compound moiety could function as a novel, rigid lipophilic tail. Analog design strategies would involve attaching various polar headgroups (e.g., carboxylic acids, phosphonates) via different linkers to this tail. Selectivity between S1P₁ and other subtypes like S1P₃ can be fine-tuned by altering the length and rigidity of the linker and by modifying the substitution on the aromatic rings of the cyclopropylbenzene (B146485) core. nih.gov A slight modification in the structure can lead to a significant change in potency and selectivity, highlighting the steep structure-activity relationships often found in this class of ligands. nih.gov

Design of Analogs with Optimized Pharmacokinetic Properties

The journey of a drug candidate from administration to its target involves absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK). The inherent properties of the this compound scaffold provide a favorable starting point for PK optimization. The carbon-fluorine bond is exceptionally strong, which can increase metabolic stability by preventing cleavage by metabolic enzymes like cytochrome P450. Furthermore, fluorination often increases lipophilicity, which can aid in crossing cellular membranes.

Introducing polar functional groups : Adding groups like hydroxyl (-OH) or amide (-CONH₂) can increase PSA and the number of HBD/HBAs, thereby improving solubility and reducing excessive lipophilicity.

Modulating cLogP : Replacing a phenyl ring with a more polar heterocycle (e.g., pyridine) can fine-tune the cLogP to achieve a balance between permeability and clearance.

Blocking metabolic hotspots : If metabolic studies identify a specific site of degradation, that position can be blocked with a group like fluorine or a methyl group to enhance the compound's half-life.

The table below illustrates how hypothetical structural modifications to a core analog could influence key physicochemical parameters relevant to pharmacokinetics.

| Compound | Modification | Predicted cLogP Change | Predicted PSA (Ų) Change | Predicted HBD Count Change | Potential PK Impact |

| Analog A | Parent Scaffold | Baseline | Baseline | Baseline | High permeability, potential for low solubility |

| Analog B | Add -OH to phenyl ring | Decrease | Increase (+20.2) | Increase (+1) | Improved solubility, potential for altered metabolism |

| Analog C | Add -COOH to phenyl ring | Decrease | Increase (+37.3) | Increase (+1) | Increased solubility, potential for shorter half-life |

| Analog D | Replace phenyl with pyridine | Decrease | Increase (+12.9) | No Change | Improved solubility and metabolic profile |

Table based on general principles of medicinal chemistry. nih.gov

Applications in Drug Discovery and Development Research

Development of Enzyme Modulators (e.g., O-Acetylserine Sulfhydrylase inhibitors)

The cysteine biosynthesis pathway in bacteria is an attractive target for the development of new antimicrobial agents, as it is essential for bacterial survival. mdpi.com One of the key enzymes in this pathway is O-acetylserine sulfhydrylase (OASS). nih.gov Research has led to the discovery of potent OASS inhibitors based on a phenylcyclopropane carboxylic acid scaffold. nih.gov For example, (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid was identified as a nanomolar inhibitor of OASS from Salmonella Typhimurium. mdpi.com

Given the structural similarity, derivatives of this compound are prime candidates for development as OASS inhibitors. The core scaffold provides the necessary geometry to fit into the enzyme's active site. The introduction of a carboxylic acid group onto the cyclopropane ring would be a key modification to mimic the known inhibitors. The fluorine atom on the phenyl ring could further enhance binding affinity and improve metabolic stability. These compounds could function as antibiotic adjuvants, enhancing the efficacy of existing antibiotics like colistin, particularly against problematic Gram-negative bacteria. nih.gov

Investigation as Ligands for Specific Receptors (e.g., Serotonin Receptors, Sphingosine-1-Phosphate (S1P1) Receptors)

The rigid phenylcyclopropyl motif is a valuable pharmacophore for targeting G protein-coupled receptors (GPCRs).

Serotonin Receptors : The structural relationship to tranylcypromine suggests that derivatives of this compound could interact with various monoamine targets, including serotonin receptors. By incorporating this scaffold into larger molecules, particularly those with features like an arylpiperazine moiety known to confer affinity for serotonin receptors, novel ligands can be developed. nih.govresearchgate.net Such compounds could be investigated for the treatment of central nervous system disorders like depression and anxiety, where modulation of receptors such as 5-HT₁A is a validated therapeutic strategy. nih.gov

Sphingosine-1-Phosphate (S1P1) Receptors : S1P₁ receptor modulation is a clinically proven approach for treating autoimmune diseases like multiple sclerosis. nih.gov The discovery of agonists like FTY720 (fingolimod) has spurred the development of new S1P₁ ligands. nih.gov The this compound structure can serve as a lipophilic component in the design of novel S1P₁ antagonists or agonists. nih.gov By attaching this moiety to a suitable linker and polar headgroup, new chemical entities can be synthesized and tested for their ability to modulate S1P₁ signaling, potentially leading to new treatments for autoimmune conditions.

Utility as Key Intermediates in Pharmaceutical Synthesis

Beyond its own potential bioactivity, this compound is a valuable building block for the synthesis of more complex molecules. Its chemical structure offers several handles for synthetic modification. The fluorophenyl ring can undergo electrophilic aromatic substitution to introduce additional functional groups. Under specific conditions, the fluorine atom can be replaced via nucleophilic aromatic substitution. The cyclopropyl (B3062369) ring itself can participate in ring-opening reactions, providing access to different molecular scaffolds. This versatility makes the compound an important intermediate for creating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.

Exploration of New Therapeutic Areas (e.g., anticancer and antimicrobial research, Lysine Specific Demethylase 1 (LSD1) inhibition)

Anticancer and Antimicrobial Research : The incorporation of fluorine is a common strategy in the design of anticancer and antimicrobial drugs. nih.gov Fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic profiles. Derivatives of this compound could be explored for these properties. For example, linking the scaffold to sulfonamide groups has been a successful strategy for creating new anticancer and antimicrobial agents. mdpi.com The antimicrobial potential is also strongly linked to the aforementioned inhibition of OASS. mdpi.comnih.gov

Lysine Specific Demethylase 1 (LSD1) Inhibition : Perhaps one of the most promising applications for derivatives of this scaffold is in the inhibition of Lysine Specific Demethylase 1 (LSD1). nih.gov LSD1 is an epigenetic enzyme that is overexpressed in many types of cancer, making it a high-value therapeutic target. nih.gov The drug tranylcypromine, which has a 2-phenylcyclopropylamine structure, is a known irreversible inhibitor of LSD1. nih.gov By introducing an amino group to the cyclopropyl ring of the this compound scaffold, potent and selective LSD1 inhibitors can be designed. nih.gov The fluorine atom could enhance potency and selectivity over other flavin-dependent enzymes like monoamine oxidases (MAO-A and MAO-B). nih.gov These inhibitors have the potential to be novel cancer therapeutics.

The table below compares the core structure of the LSD1 inhibitor tranylcypromine with a potential inhibitor based on the subject compound.

| Compound | Structure | Key Features | Therapeutic Target |

| Tranylcypromine | 2-phenylcyclopropylamine | Phenylcyclopropylamine | LSD1, MAO |

| Fluoro-analog | 1-(4-fluorophenyl)-2-phenylcyclopropylamine | Fluorophenyl, Phenylcyclopropylamine | Potentially selective LSD1 |

Future Directions and Emerging Research Perspectives

Development of Innovative Synthetic Routes for Architecturally Complex Analogs

The synthesis of functionalized cyclopropanes is an area of active research, with several modern methodologies poised to enable the creation of architecturally complex analogs of 1-Fluoro-4-(2-phenylcyclopropyl)benzene. researchgate.netbulletin.amresearcher.life Traditional methods for cyclopropane (B1198618) formation often require harsh conditions or have limited substrate scope. researchgate.netresearcher.life However, recent advancements offer milder and more versatile alternatives.

Future synthetic strategies could leverage transition-metal-catalyzed cyclopropanation reactions, which are known for their efficiency and selectivity. rsc.org Additionally, Michael-initiated ring closure (MIRC) reactions present a powerful tool for constructing highly substituted cyclopropane rings from readily available starting materials. rsc.org An emerging electrochemical approach allows for the coupling of abundant carbon pronucleophiles with unactivated alkenes, providing a scalable and diastereoselective route to substituted cyclopropanes. nih.gov

These innovative routes could be employed to introduce a variety of substituents onto both the phenyl rings and the cyclopropane core of this compound. The generation of a library of such analogs would be crucial for systematically exploring structure-activity relationships (SAR).

Table 1: Comparison of Modern Synthetic Routes for Functionalized Cyclopropanes

| Synthetic Strategy | Key Features | Potential Application for this compound Analogs |

| Transition-Metal Catalysis | High efficiency and selectivity. | Introduction of diverse functional groups on the aromatic rings and cyclopropane core. |

| Michael-Initiated Ring Closure | Utilizes readily available substrates under transition-metal-free conditions. rsc.org | Efficient construction of dinitrile-substituted cyclopropane precursors for further functionalization. rsc.org |

| Electrochemical Synthesis | Scalable, high diastereoselectivity, tolerates diverse functional groups. nih.gov | Preparation of a wide array of substituted analogs for pharmaceutical screening. nih.gov |

Integration of Advanced Computational Approaches for Predictive Molecular Design

Computational chemistry offers powerful tools for predicting the physicochemical and biological properties of novel molecules, thereby accelerating the design and discovery process. For analogs of this compound, computational approaches can provide valuable insights into how structural modifications influence molecular behavior.

The introduction of fluorine, for instance, can significantly alter properties such as lipophilicity and metabolic stability. researchgate.net Computational models can predict these effects, guiding the synthesis of analogs with improved pharmacokinetic profiles. For example, studies on fluorinated phenylcyclopropanes have shown that the position and stereochemistry of fluorine atoms on the cyclopropane ring can dramatically impact polarity and molecular conformation. researchgate.netrsc.org

Future research could employ quantum mechanics (QM) calculations and molecular dynamics (MD) simulations to understand the conformational preferences and electronic properties of this compound and its derivatives. This knowledge is critical for designing molecules that can effectively interact with specific biological targets. NMR spectroscopy, in conjunction with computational methods, can be used to identify the binding epitopes of fluorinated compounds to target proteins. researchgate.net

Expansion of Bioactive Scaffold Exploration and Target Discovery

The phenylcyclopropylamine scaffold, closely related to this compound, is a well-established pharmacophore found in monoamine oxidase (MAO) inhibitors like tranylcypromine (B92988). nih.gov Research on fluorinated phenylcyclopropylamines has demonstrated that fluorine substitution on the cyclopropane ring can enhance inhibitory potency against microbial tyramine (B21549) oxidase, a model for MAO. nih.gov Specifically, a cis relationship between the fluorine and amino groups was found to increase inhibitory activity. nih.gov

This suggests that the this compound scaffold could be a promising starting point for developing novel enzyme inhibitors or modulators of other biological targets. By functionalizing the molecule to introduce groups capable of interacting with specific protein residues, new bioactive compounds could be discovered.

The concept of "bioactive scaffolds" involves using a core molecular structure as a template for creating a library of compounds with diverse biological activities. nih.govmdpi.comresearchgate.netnih.govmdpi.com Future work could involve synthesizing a library of derivatives of this compound and screening them against a panel of biological targets to identify new therapeutic applications.

Table 2: Bioactivity of Phenylcyclopropylamine Analogs

| Compound | Key Structural Feature | Biological Activity |

| Tranylcypromine | Phenylcyclopropylamine | Monoamine Oxidase Inhibitor nih.gov |

| trans-2-fluoro-2-phenylcyclopropylamine | Fluorine on cyclopropane ring | Potent competitive inhibitor of microbial tyramine oxidase nih.gov |

| 2-fluoro-1-phenylcyclopropylmethylamine | Fluorine on cyclopropane ring, N-methylation | Weak noncompetitive inhibitor of microbial tyramine oxidase nih.gov |

By systematically exploring these future directions, the scientific community can unlock the full potential of the this compound scaffold and its derivatives for applications in medicine and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluoro-4-(2-phenylcyclopropyl)benzene, and how can reaction yields be optimized?

- Methodology : Utilize cross-coupling reactions such as Suzuki-Miyaura coupling between 4-bromofluorobenzene and 2-phenylcyclopropylboronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄). Optimize solvent systems (e.g., toluene/ethanol mixtures) and base selection (e.g., K₂CO₃) to enhance yields . Monitor reaction progress via TLC or HPLC.

- Key Considerations : Cyclopropane ring stability under reaction conditions; potential steric hindrance from the phenylcyclopropyl group.

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- NMR : Use NMR to confirm fluorine position and NMR for cyclopropane proton splitting patterns (e.g., ABX systems).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₅H₁₃F).

- X-ray Crystallography : Resolve cyclopropane geometry and confirm stereochemistry if crystals are obtainable .

Q. What are the stability and storage requirements for this compound?

- Methodology : Store in inert atmospheres (argon) at –20°C to prevent cyclopropane ring opening. Avoid prolonged exposure to light, as fluorinated aromatics may undergo photodegradation. Conduct accelerated stability studies (40°C/75% RH) to assess decomposition pathways .

Advanced Research Questions

Q. How does the strained cyclopropane ring influence the compound’s reactivity in electrophilic substitution reactions?

- Methodology : Perform kinetic studies on halogenation or nitration reactions. Compare reactivity with non-cyclopropyl analogs (e.g., 4-fluorobiphenyl). Use DFT calculations (Gaussian or ORCA) to analyze ring strain effects on transition states .

- Data Analysis : Monitor regioselectivity via HPLC-MS; correlate with computational charge distribution maps.

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Methodology :

- Docking Simulations : Use AutoDock Vina with protein structures (PDB) to assess binding affinity.

- MD Simulations : Explore conformational flexibility of the cyclopropane ring in aqueous environments (GROMACS) .

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays.

Q. How can researchers resolve contradictions in reported toxicity data for fluorinated cyclopropane derivatives?

- Methodology :

- In Vitro Assays : Conduct parallel toxicity screens (e.g., MTT assays on HepG2 cells) under standardized OECD protocols.

- Meta-Analysis : Compare existing data (e.g., acute oral toxicity Category 4 in analogs ) while accounting for structural variations (e.g., substituent effects).

Q. What advanced analytical techniques detect trace impurities in synthesized batches?

- Methodology :

- GC-MS/LC-MS : Identify byproducts (e.g., ring-opened derivatives) with limits of detection (LOD) < 0.1%.

- ICP-OES : Screen for residual palladium catalysts .

- Troubleshooting : Optimize purification via column chromatography (silica gel) or recrystallization (hexane/ethyl acetate).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。